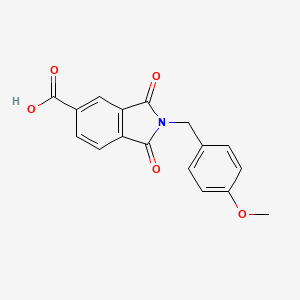
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a benzene ring structure due to the presence of the term “benzyl” in its name . The “methoxy” group indicates the presence of a methoxy functional group (–O–CH3), and “carboxylic acid” suggests the presence of a carboxylic acid functional group (–COOH) .
Synthesis Analysis
The synthesis of such complex organic molecules typically involves multiple steps and various types of chemical reactions . The exact synthesis process would depend on the specific structure of the molecule .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzene ring (from “benzyl”), a methoxy group (–O–CH3, from “methoxy”), and a carboxylic acid group (–COOH, from “carboxylic acid”) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties might include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Esterification Techniques The spontaneous formation of 4-methoxybenzyl (PMB) esters demonstrates an efficient method for esterifying carboxylic acids, including those that are sterically hindered. This process, requiring no acid catalyst, is particularly useful for complex or sensitive substrates, indicating its potential in synthesizing esters of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid for research and development applications (Shah, Russo, Howard, & Chisholm, 2014).
Activation of Carboxylic Acids The selective activation of primary carboxylic acids using electron-rich triarylbismuthanes to couple with amines and alcohols under neutral conditions presents an innovative approach. This method's compatibility with this compound could facilitate the synthesis of novel amides and esters, expanding its application scope in medicinal chemistry and drug development (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
Antioxidant Properties and Organic Synthesis The synthesis of structurally diverse compounds featuring methoxy groups demonstrates significant antioxidant activity, underscoring the functional importance of methoxybenzyl derivatives in designing new therapeutic agents. This research suggests potential applications of this compound in developing antioxidants, which could have implications for disease prevention and treatment (Naik, Kumar, & Rangaswamy, 2012).
Mécanisme D'action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may also be involved in such reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid. For instance, the success of SM cross-coupling reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIJCICMASYNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

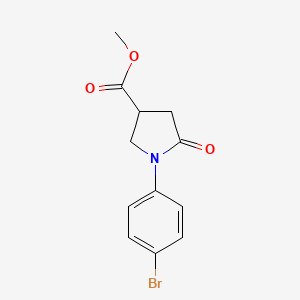
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)

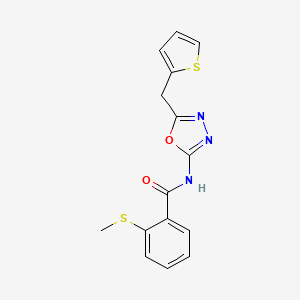
![1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2759145.png)
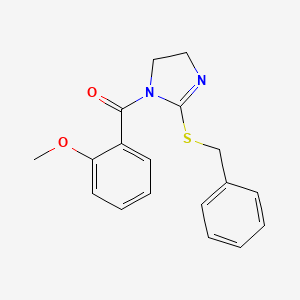
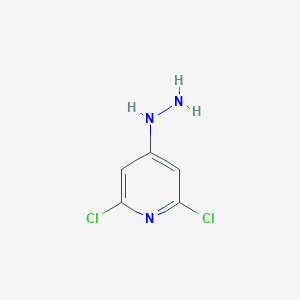


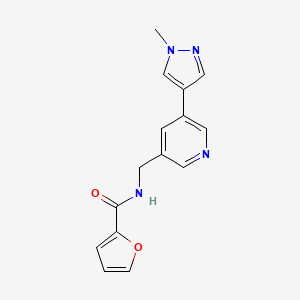
![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)
![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)